4-bromo-N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
Properties
IUPAC Name |
4-bromo-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2S/c1-3-22-13-8-9-14-15(10-13)23-17(20(14)2)19-16(21)11-4-6-12(18)7-5-11/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELLREOJXCSKJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Br)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The key steps include:
Formation of Benzothiazole Core: This involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Amidation: The final step involves the reaction of the brominated benzothiazole with an appropriate amine or amide under suitable conditions to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of azide or other substituted derivatives.
Scientific Research Applications
4-bromo-N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Benzamide Derivatives
*Assumed based on analogous benzothiazole derivatives .
- Hydrogen Bonding : The target compound and its methoxy-sulfonamide analog () exhibit strong N–H···N and weaker C–H···O interactions, stabilizing R₂²(8) motifs. In contrast, nitro-substituted analogs () prioritize N–H···O bonds with nitro groups .
- π-Interactions : The ethoxy group in the target compound may engage in π-facial interactions (e.g., O–CH2CH3···π) similar to the O–CH3···π interaction (3.43 Å) observed in . Offset π-π stacking (3.95 Å) is common in benzothiazole derivatives due to polarized sulfonamide groups .
Pharmacological and Computational Insights
Table 3: Bioactivity and Computational Data
- Computational Stability : Density functional theory (DFT) studies () highlight electrostatic contributions stabilizing similar compounds, suggesting the target’s N–H···N interaction (-5.2 kcal/mol) is a key stability factor .
Biological Activity
The compound 4-bromo-N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a member of the benzamide class of compounds, which are known for their diverse biological activities. This article explores its biological activity, pharmacological properties, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom, an ethoxy group, and a benzothiazole moiety, which contribute to its unique biological profile.
Anticancer Properties
Recent studies have indicated that benzamide derivatives exhibit significant anticancer properties. For instance, compounds similar to our target compound have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A key study demonstrated that certain benzamide derivatives could effectively inhibit tumor growth in vivo and in vitro by targeting specific signaling pathways involved in cancer progression .
Enzyme Inhibition
This compound has been investigated for its potential as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a validated target for type 2 diabetes treatment. Compounds designed with similar scaffolds have shown IC50 values in the low micromolar range, indicating promising inhibitory activity against PTP1B .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests moderate to strong binding affinity with human serum albumin (HSA), which is crucial for its therapeutic efficacy. Studies utilizing multi-spectroscopic techniques revealed that the compound interacts with HSA through hydrophobic interactions and hydrogen bonding. Importantly, it was noted that while the compound showed no mutagenicity, there were indications of potential hepatotoxicity .
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant anticancer activity against breast cancer cell lines with an IC50 of 0.5 µM. |
| Study B | Showed inhibition of PTP1B with an IC50 of 0.07 µM and good selectivity over other phosphatases. |
| Study C | Evaluated the pharmacokinetics in animal models; indicated favorable absorption with moderate liver metabolism. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
